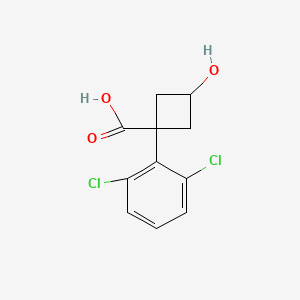
1-(2,6-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by the presence of a cyclobutane ring substituted with a 2,6-dichlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dichlorophenylacetic acid with cyclobutanone in the presence of a strong base, such as sodium hydride, to form the cyclobutane ring. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2,6-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators.
Comparison with Similar Compounds
2,6-Dichlorophenylacetic acid: Shares the 2,6-dichlorophenyl group but lacks the cyclobutane ring.
1-(2,6-Dichlorophenyl)-2-hydroxycyclobutane-1-carboxylic acid: Similar structure but with a different position of the hydroxyl group.
Uniqueness: 1-(2,6-Dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H10Cl2O3 |
|---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10Cl2O3/c12-7-2-1-3-8(13)9(7)11(10(15)16)4-6(14)5-11/h1-3,6,14H,4-5H2,(H,15,16) |
InChI Key |
ZXHWAQUGUVCNDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=C(C=CC=C2Cl)Cl)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



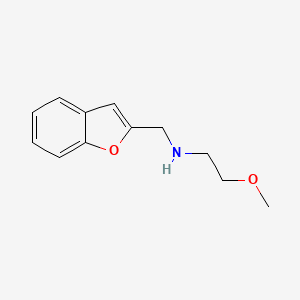
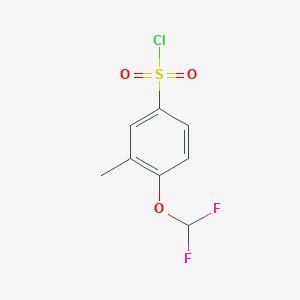
![1-[(3-Methylpyridin-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13246431.png)
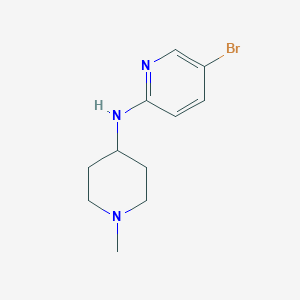
![2-{[(4-Bromo-2-chlorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13246435.png)
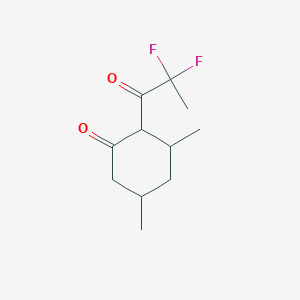
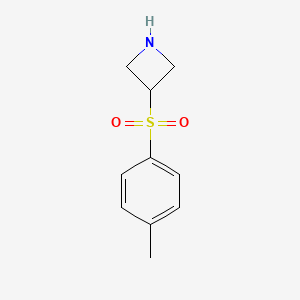
![1-[5-(2-Aminoethyl)thiophen-2-yl]-2,2-dimethylpropan-1-one](/img/structure/B13246456.png)
![N-[1-(2-nitrophenyl)ethyl]cyclopropanamine](/img/structure/B13246458.png)

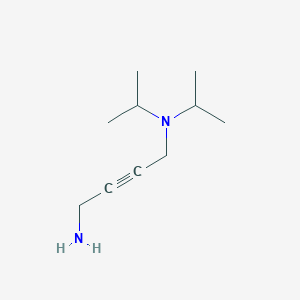

![2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B13246496.png)
